5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
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Overview
Description
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C24H38N2O6 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves several steps:
Bromination: The starting material, 3,5-dibenzyloxyacetophenone, is brominated to form 3,5-dibenzyloxybromoacetophenone.
Amination: The brominated intermediate is then reacted with N-benzyl-N-tert-butylamine to introduce the tert-butylamino group.
Hydrolysis: The benzyl protecting groups are removed through catalytic hydrogenation to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of terbutaline typically involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes:
Continuous flow reactors: for bromination and amination steps to ensure consistent reaction conditions.
Catalytic hydrogenation: using palladium on carbon (Pd/C) to remove protecting groups.
Purification: through crystallization and recrystallization to obtain high-purity terbutaline.
Chemical Reactions Analysis
Types of Reactions
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating respiratory diseases and its potential use in managing preterm labor.
Industry: Utilized in the formulation of inhalers and other pharmaceutical products for respiratory therapy.
Mechanism of Action
The mechanism of action of 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchospasm. Additionally, the compound inhibits the release of inflammatory mediators from mast cells, further contributing to its bronchodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Bambuterol: A prodrug of terbutaline with a longer duration of action.
Formoterol: A long-acting beta-2 adrenergic agonist used for asthma and chronic obstructive pulmonary disease (COPD) management.
Uniqueness
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol is unique due to its specific structure that allows selective beta-2 adrenergic receptor stimulation. This selectivity minimizes cardiovascular side effects compared to non-selective beta agonists. Additionally, its rapid onset of action makes it suitable for acute asthma management .
Properties
Molecular Formula |
C24H38N2O6 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/2C12H19NO3/c2*1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h2*4-6,11,13-16H,7H2,1-3H3 |
InChI Key |
BPZKHKAYOKSXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
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